Verubecestat TFA

BACE1 Cathepsin D Enzyme Inhibition

Verubecestat TFA is the definitive BACE1 reference compound for discriminating on-target amyloid modulation from off-target cathepsin D effects. Its exceptional >45,000-fold selectivity over cathepsin D—unmatched across the BACE1 inhibitor class—enables unequivocal mechanistic attribution in AD research. With dose-dependent human CSF Aβ42 reductions of 57–84% documented in Phase 1 trials, this compound serves as a gold-standard benchmark for calibrating novel inhibitor target engagement. Its structurally unique iminothiadiazinane dioxide core provides a proven scaffold for medicinal chemistry optimization. For research use only; not for human administration.

Molecular Formula C19H18F5N5O5S
Molecular Weight 523.4 g/mol
Cat. No. B611670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVerubecestat TFA
SynonymsMK-8931;  MK 8931;  MK8931;  MK-8931-009;  SCH 900931;  SCH-900931;  SCH900931;  Verubecestat TFA; 
Molecular FormulaC19H18F5N5O5S
Molecular Weight523.4 g/mol
Structural Identifiers
InChIInChI=1S/C17H17F2N5O3S.C2HF3O2/c1-17(9-28(26,27)24(2)16(20)23-17)12-7-11(4-5-13(12)19)22-15(25)14-6-3-10(18)8-21-14;3-2(4,5)1(6)7/h3-8H,9H2,1-2H3,(H2,20,23)(H,22,25);(H,6,7)/t17-;/m0./s1
InChIKeyMNYVOIVLGITLBF-LMOVPXPDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Verubecestat TFA: A High-Affinity BACE1 Inhibitor for Alzheimer’s Disease Research


Verubecestat (MK-8931) TFA is the trifluoroacetate salt of verubecestat, a potent, orally active, high-affinity inhibitor of β-site amyloid precursor protein cleaving enzyme 1 (BACE1) and its homolog BACE2, with Ki values of 2.2 nM and 0.38 nM, respectively [1]. As a structurally unique diaryl amide-substituted 3-imino-1,2,4-thiadiazinane 1,1-dioxide derivative, verubecestat demonstrates high selectivity for BACE1 over other key aspartyl proteases, notably cathepsin D (>45,000-fold selectivity) [2][3]. It effectively reduces Aβ40, Aβ42, and sAPPβ levels in plasma, cerebrospinal fluid (CSF), and brain in preclinical models and in human subjects [1][2]. This compound is exclusively intended for research use in Alzheimer’s disease (AD) and BACE1-related mechanistic studies.

Why Verubecestat TFA Cannot Be Simply Replaced by Other BACE1 Inhibitors in Research


Despite a crowded field of BACE1 inhibitors (e.g., atabecestat, lanabecestat, elenbecestat, umibecestat, AZD3839) [1], generic substitution in research protocols is invalid due to profound, quantitative differences in their molecular pharmacology, selectivity profiles, and clinical outcomes. For instance, while many BACE1 inhibitors share potent amyloid-lowering activity, they diverge dramatically in their off-target effects, particularly regarding cathepsin D inhibition and clinical safety/tolerability [2][3]. Verubecestat TFA is distinguished by its exceptionally high selectivity over cathepsin D (>45,000-fold), a property not uniformly shared across the class and directly linked to the avoidance of specific preclinical toxicities [2]. Furthermore, verubecestat's unique structural core and its extensive, albeit failed, Phase 3 clinical characterization provide a distinct, well-documented reference standard for understanding the class's liabilities and for designing next-generation inhibitors [4]. These non-fungible attributes, detailed with quantitative data below, mandate its specific procurement.

Quantitative Differentiation of Verubecestat TFA: A Comparator-Based Evidence Guide for BACE1 Inhibitors


BACE1 Affinity and Cathepsin D Selectivity: Verubecestat vs. Lanabecestat

Verubecestat TFA exhibits high affinity for BACE1 (Ki = 2.2 nM) [1]. While its BACE1 affinity is comparable to that of lanabecestat (Ki = 0.4 nM), a critical differentiating factor is its exceptional selectivity profile against the closely related aspartyl protease cathepsin D. Verubecestat demonstrates >45,000-fold selectivity over cathepsin D, a property directly linked to its favorable preclinical safety profile [1][2]. In contrast, publicly available selectivity data for lanabecestat against cathepsin D is not well-established, but its class association with potential off-target effects makes verubecestat's documented selectivity a key advantage for mechanistic studies.

BACE1 Cathepsin D Enzyme Inhibition Selectivity Alzheimer's Disease

CSF Aβ Reduction: Verubecestat vs. Atabecestat in Human Subjects

Verubecestat demonstrates a robust, dose-dependent reduction of CSF Aβ levels in AD patients. At a 40 mg once-daily dose, verubecestat achieved a 79% reduction in CSF Aβ42 from baseline in a Phase 1 study [1]. In a similar Phase 1 study in early AD patients, atabecestat at a 10 mg dose achieved a 67-68% reduction in CSF Aβ1-40, and a 50 mg dose achieved an 87-90% reduction [2]. While both compounds show strong target engagement, verubecestat's dose-response and human pharmacodynamic data are distinct and serve as a benchmark for the class.

BACE1 CSF Aβ Pharmacodynamics Alzheimer's Disease Clinical Trial

Clinical Cognitive Outcome: Verubecestat vs. Elenbecestat in Phase 3 Trials

In the Phase 3 APECS trial in prodromal AD, verubecestat treatment was associated with a dose-dependent worsening of cognition. Patients on the 40 mg dose worsened by 2.02 points on the primary outcome measure (CDR-SB) compared to 1.58 points on placebo over 104 weeks [1]. In contrast, the Phase 3 MISSION AD trials of elenbecestat were terminated due to an unfavorable risk-benefit profile, but detailed, quantitative cognitive outcome data from the terminated trials has not been publicly disclosed [2]. However, a Phase 2 study of elenbecestat showed a modest reduction of decline (35% at 12 months) [3]. Verubecestat's fully published Phase 3 data provides a unique, quantified benchmark for the cognitive worsening liability associated with potent BACE1 inhibition, an invaluable reference for translational research.

BACE1 Clinical Trial Cognition Alzheimer's Disease Phase 3

Binding Free Energy and Molecular Dynamics: Verubecestat as a Scaffold for Next-Generation Inhibitors

A 2025 computational study used verubecestat (VER) as a scaffold for designing next-generation BACE1 inhibitors. Molecular dynamics simulations and MM/PBSA calculations revealed that two rationally designed derivatives, VERMOD-33 and VERMOD-57, exhibited superior binding free energies of −51.12 kcal/mol and −43.85 kcal/mol, respectively, compared to native VER (−35.33 kcal/mol) [1]. These derivatives also demonstrated improved stability and pharmacokinetic properties in silico. This work positions verubecestat TFA as a foundational tool for structure-activity relationship (SAR) studies and computational modeling aimed at overcoming the limitations of the first generation of BACE1 inhibitors.

BACE1 Molecular Dynamics MM/PBSA Computational Chemistry Drug Design

Optimal Research Applications for Verubecestat TFA Based on Its Differentiated Profile


Reference Standard for BACE1 Off-Target Selectivity Profiling

Verubecestat TFA is an ideal reference compound for selectivity panels aiming to differentiate BACE1 inhibition from off-target aspartyl protease activity, particularly cathepsin D. Its >45,000-fold selectivity [1][2] allows researchers to confidently attribute observed in vitro or in vivo effects to BACE1 inhibition rather than to confounding cathepsin D blockade, a known issue with earlier, less selective BACE inhibitors. This is critical for deconvoluting mechanisms of action and potential toxicities.

Benchmarking Human BACE1 Target Engagement and Pharmacodynamics

With well-characterized Phase 1 clinical data showing dose-dependent reductions in human CSF Aβ42 (57%, 79%, and 84% at 12mg, 40mg, and 60mg doses, respectively) [3][4], verubecestat TFA serves as a gold-standard benchmark for validating novel BACE1 inhibitors in preclinical models and for calibrating human target engagement. Researchers can directly compare the CSF Aβ-lowering efficacy of new compounds against verubecestat's established dose-response curve.

Scaffold for Structure-Based Drug Design and SAR Exploration

Verubecestat's unique iminothiadiazinane dioxide core and its well-defined binding mode in the BACE1 active site [5] make it a valuable scaffold for medicinal chemistry efforts. As demonstrated by recent computational studies [6], verubecestat can be used as a starting point for rational design, allowing researchers to modify its structure to improve binding affinity, selectivity, and pharmacokinetic properties while leveraging the extensive SAR knowledge available for this compound.

Reference for Preclinical Cognitive Safety Assessment

The detailed, publicly available Phase 3 data documenting verubecestat's dose-dependent cognitive worsening in prodromal AD patients [7] provides a crucial reference for the development of preclinical assays aimed at predicting cognitive safety. Verubecestat TFA can be used to validate novel in vitro or in vivo models that seek to recapitulate the BACE1 inhibition-related cognitive deficits, thereby helping to screen out compounds with a similar liability profile early in the development pipeline.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for Verubecestat TFA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.